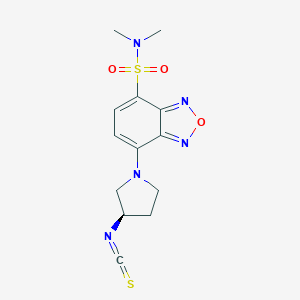

(R)-(-)-DBD-Py-NCS

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(3R)-3-isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S2/c1-17(2)23(19,20)11-4-3-10(12-13(11)16-21-15-12)18-6-5-9(7-18)14-8-22/h3-4,9H,5-7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXYIIXTKUQWPC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@H](C3)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584434 | |

| Record name | 7-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163927-31-9 | |

| Record name | (R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163927-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Chiral Derivatization Reagents in Enantiomeric Analysis

Many molecules of biological and pharmaceutical interest are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers. nih.gov While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit vastly different behaviors within the chiral environment of a biological system. nih.govfishersci.ca However, standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy cannot typically distinguish between enantiomers. nih.gov

This is where chiral derivatization reagents (CDRs) play a crucial role. nih.gov A CDR is a chiral molecule that reacts with a mixture of enantiomers to convert them into diastereomers. nih.govnih.gov Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using conventional chromatographic methods. nih.gov This indirect approach allows for the determination of the enantiomeric composition and optical purity of a sample. nih.govwikipedia.org The use of CDRs enhances analytical methods by improving the molecular properties of target compounds, making them more suitable for both separation and sensitive detection. wikipedia.org

Contextual Significance of Enantiomeric Separation in Forensic Science and Biomedical Research

The ability to separate and identify specific enantiomers is critical in numerous scientific disciplines, most notably in forensic science and biomedical research.

In forensic science , chiral analysis is essential for investigating cases involving drugs of abuse. nih.gov Many illicit drugs, such as amphetamine and methamphetamine, are chiral. chemimpex.com The enantiomeric composition of a seized drug sample can provide vital clues about its synthetic route and origin, potentially linking different seizures or connecting traffickers to clandestine laboratories. nih.gov Furthermore, distinguishing between enantiomers is crucial for determining whether a drug was consumed legally or illegally. For instance, some therapeutic formulations may contain a single, specific enantiomer, while illicitly produced versions are often racemic mixtures (containing equal amounts of both enantiomers). nih.govchemimpex.com

In biomedical research , the significance of enantiomeric separation lies in the fact that the physiological and pharmacological effects of chiral drugs can be highly stereospecific. fishersci.canih.gov Often, one enantiomer is responsible for the desired therapeutic activity, while the other may be less active, inactive, or even cause toxic side effects. fishersci.ca Understanding the distinct roles of each enantiomer is fundamental to drug development, ensuring the safety and efficacy of new pharmaceuticals. fishersci.cauni.lu Chiral analysis is also increasingly important in metabolomics and disease diagnostics, as the presence or ratio of specific D- and L-amino acids, such as D-Serine, has been linked to various pathological conditions, including neurological disorders. wikipedia.orgnih.gov

Overview of R Dbd Py Ncs As a Chiral Fluorescent Labeling Agent

Strategies for Maintaining and Confirming Enantiomeric Purity of the Reagent

Maintaining the stereochemical integrity of the chiral center throughout the synthesis is paramount. The use of enantiomerically pure starting materials, such as (R)-3-aminopyrrolidine, is the foundational strategy. researchgate.net Subsequent reaction steps are carefully chosen to avoid racemization. The nucleophilic aromatic substitution reaction generally proceeds without affecting the chiral center on the pyrrolidine (B122466) ring. The conversion of the amine to the isothiocyanate is the most critical step for maintaining enantiomeric purity. Methods involving harsh conditions or certain intermediates can potentially lead to racemization. Therefore, mild reaction conditions are preferred. nih.gov

The confirmation of the enantiomeric purity of the final product, this compound, is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). mdpi.com This analytical technique employs a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The enantiomeric excess (e.e.) can be quantified by comparing the peak areas of the two enantiomers in the chromatogram. Commercial specifications for this compound often cite an enantiomeric purity of at least 99.0% e.e. as determined by liquid chromatography. tcichemicals.com

Another method to assess enantiomeric purity is through derivatization with a known chiral compound to form diastereomers, which can then be separated and quantified using standard, non-chiral HPLC. researchgate.net However, for the final product, direct analysis on a chiral column is more common.

(S)-(+)-DBD-Py-NCS: Synthetic Analogues and Enantiomeric Counterparts

The enantiomer of this compound, which is (S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole, or (S)-(+)-DBD-Py-NCS, is also a commercially available and synthetically important compound. tcichemicals.comtcichemicals.comvwr.com Its primary use is also as a chiral derivatizing agent, often employed in parallel with its (R)-enantiomer. The ability to use either enantiomer of the derivatizing agent can be advantageous in HPLC analysis, as it allows for the reversal of the elution order of the resulting diastereomers. This can be particularly useful for accurately quantifying a minor enantiomer in a sample by ensuring it elutes first, away from the tail of the major enantiomer's peak. tcichemicals.com

The synthesis of (S)-(+)-DBD-Py-NCS follows an analogous pathway to its (R)-counterpart. The key difference lies in the use of the enantiomeric starting material, (S)-3-aminopyrrolidine. The subsequent steps of coupling with 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and the conversion of the amino group to the isothiocyanate are carried out using the same methodologies, with the same considerations for maintaining stereochemical integrity. The physicochemical properties, such as melting point, are identical for both enantiomers, while the specific optical rotation is equal in magnitude but opposite in sign.

Mechanistic Aspects of Isothiocyanate Reaction with Amine Functionalities

The fundamental reaction underpinning the derivatization process with this compound is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction results in the formation of a stable thiourea linkage. wikipedia.org

The mechanism can be described as a concerted process. wikipedia.org The lone pair of electrons on the nitrogen atom of the amine functionality initiates a nucleophilic attack on the central carbon atom of the isothiocyanate group. Concurrently, the π-electrons of the C=N bond shift to the nitrogen atom, and the π-electrons of the C=S bond shift to the sulfur atom, forming a zwitterionic intermediate. This intermediate rapidly rearranges through proton transfer from the amine nitrogen to the isothiocyanate nitrogen, yielding the final thiourea derivative.

The reaction is often catalyzed by a base, such as a tertiary amine like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.fi The catalyst functions by deprotonating the amine substrate, thereby increasing its nucleophilicity and accelerating the rate of reaction. In the case of amino acids, where both an amino and a carboxylic acid group are present, the base also serves to neutralize the carboxylic acid, preventing it from protonating the amine and rendering it unreactive.

Kinetic and Thermodynamic Parameters Influencing Derivatization Efficiency

The efficiency of the derivatization reaction is governed by both kinetic and thermodynamic factors. Kinetically, the reaction rate is influenced by several parameters, including the concentration of the reactants, the temperature, the solvent polarity, and the presence of a catalyst. The reaction between isothiocyanates and amines is generally considered to be a second-order reaction, with the rate being dependent on the concentration of both the amine and the derivatizing agent.

| Parameter | Influence on Derivatization Efficiency |

| Temperature | Increasing temperature generally increases the reaction rate, but excessive heat can lead to degradation of the reagent or the derivatives. |

| Concentration | Higher concentrations of reactants lead to a faster reaction rate, following second-order kinetics. |

| Catalyst | The presence of a base like triethylamine or DMAP significantly accelerates the reaction by enhancing the nucleophilicity of the amine. |

| Solvent | Polar aprotic solvents like acetonitrile (B52724) are commonly used as they can solvate the reactants and facilitate the reaction without interfering with the nucleophilic attack. |

Formation and Stability of Diastereomeric Derivatives

The reaction of a chiral amine with the chiral reagent this compound results in the formation of a pair of diastereomers. These diastereomers have different spatial arrangements of their atoms and, consequently, exhibit distinct physical and chemical properties, including their interaction with a stationary phase in a chromatographic column. This difference in interaction is the basis for their separation by HPLC.

The stability of the resulting thiourea derivatives is a crucial factor for reliable and reproducible analytical results. The thiourea linkage is generally stable under the conditions typically employed for reversed-phase HPLC. nih.gov The derivatives have been shown to be sufficiently stable for routine analysis, with some studies indicating that they can be stored for extended periods under appropriate conditions (e.g., refrigeration) without significant degradation. wikipedia.org

However, the stability can be affected by factors such as pH and temperature. Strongly acidic or basic conditions, as well as high temperatures, can potentially lead to the hydrolysis or degradation of the derivatives. Therefore, it is important to control these parameters during the derivatization, storage, and analysis steps to ensure the integrity of the diastereomeric derivatives.

Optimization of Derivatization Reaction Conditions

To achieve complete and efficient derivatization for accurate enantiomeric analysis, the reaction conditions must be carefully optimized. The key parameters to consider are the choice of solvent, the reaction temperature and time, the molar ratio of the derivatizing agent to the analyte, and the type and concentration of the catalyst.

Solvent: Acetonitrile is a commonly used solvent for this derivatization reaction due to its polar aprotic nature, which effectively dissolves the reactants without interfering with the reaction mechanism. wikipedia.orgnih.gov Mixtures of acetonitrile and water have also been employed, particularly when dealing with biological samples. nih.gov

Temperature and Time: The derivatization reaction is often carried out at elevated temperatures to increase the reaction rate and ensure completion within a reasonable timeframe. Typical conditions involve heating the reaction mixture at temperatures ranging from 55°C to 70°C for 10 to 60 minutes. wikipedia.orgnih.gov The optimal temperature and time can vary depending on the specific amine being derivatized.

Reagent and Catalyst Ratio: A molar excess of the derivatizing agent and the catalyst is generally used to drive the reaction to completion. The optimal ratios need to be determined experimentally for each specific application to ensure quantitative derivatization without introducing significant background interference from unreacted reagents.

Catalyst: As mentioned earlier, tertiary amines such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are frequently used as catalysts. wikipedia.orgnih.gov DMAP is often considered a more potent catalyst than TEA for this type of reaction.

A summary of typical optimized derivatization conditions reported in the literature for different analytes is presented in the table below.

| Analyte | Derivatizing Agent | Solvent | Catalyst | Temperature (°C) | Time (min) | Reference |

| L-Tryptophan (B1681604), L-Kynurenine (B1674912) | This compound | Acetonitrile | DMAP | 55 | 20 | nih.gov |

| DL-1-Phenylethylamine | This compound | Acetonitrile/Water (1:1) | Triethylamine | 55 | 10 | nih.gov |

This systematic optimization of the derivatization conditions is essential for developing robust and reliable analytical methods for the enantiomeric resolution of amines using this compound.

Advanced Chromatographic Methodologies Utilizing R Dbd Py Ncs Derivatives

Ultra-High Performance Liquid Chromatography (UHPLC) for Enantioseparation

The derivatization of enantiomeric compounds with (R)-(-)-DBD-Py-NCS produces stable diastereomers, which can then be separated using reversed-phase Ultra-High Performance Liquid Chromatography (UHPLC). tcichemicals.comnih.gov This pre-column derivatization strategy is fundamental for the enantiomeric resolution of a variety of compounds, including amino acids and phenethylamines. nih.govniph.go.jp The resulting diastereomers, such as thiourea (B124793) or dithiocarbamate (B8719985) derivatives, exhibit distinct chromatographic behaviors, allowing for their separation and subsequent quantification. tcichemicals.comtcichemicals.com The use of UHPLC offers significant advantages, including faster analysis times compared to conventional HPLC. niph.go.jp

The separation of this compound derivatives is predominantly achieved on reversed-phase columns. A widely utilized stationary phase is octadecylsilica (ODS), which consists of silica (B1680970) particles chemically bonded with C18 alkyl chains. nih.govresearchgate.net Research has demonstrated the effective and rapid enantiomeric separation of phenethylamine (B48288) derivatives using UHPLC columns packed with 2.3-µm ODS particles. nih.govniph.go.jpresearchgate.net Similarly, a 3 µm ODS column has been successfully employed for the separation of D- and L-thyroxine derivatives. researchgate.net The selection of the stationary phase is a critical factor in achieving the desired chromatographic resolution.

The composition of the mobile phase is a critical parameter that is optimized to achieve efficient separation of the diastereomeric derivatives. Isocratic elution systems, which maintain a constant mobile phase composition throughout the analysis, are commonly employed. nih.govniph.go.jp Typical mobile phases consist of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). nih.gov For instance, the separation of phenethylamine derivatives has been successfully carried out using both water-methanol and water-acetonitrile systems. nih.govniph.go.jp In the analysis of thyroxine enantiomers, a mobile phase of water-acetonitrile containing 0.1% formic acid (in a 41:59 v/v ratio) was found to provide good separation. researchgate.net The concentration of the organic solvent directly impacts the retention and resolution of the diastereomers, with a lower acetonitrile concentration generally leading to an increased separation factor. researchgate.net

Table 1: Mobile Phase Compositions for Separation of this compound Derivatives

| Analyte(s) | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|

| Phenethylamines | Water-Methanol or Water-Acetonitrile | Isocratic | nih.gov |

| Thyroxine Enantiomers | Water-Acetonitrile with 0.1% Formic Acid (41:59, v/v) | Isocratic | researchgate.net |

| Amino Acids | Acetonitrile/Phosphate Buffer (pH 6.8) | Not Specified | researchgate.net |

The primary goal of using this compound is to achieve a high degree of separation, or resolution (Rs), between the resulting diastereomeric peaks. A resolution factor of 3.45 was achieved for the enantiomers of diphenyl(pyrrolidin-2-yl)methanol (B8817829) (D2PM) derivatized with this compound, indicating excellent separation. niph.go.jp For the separation of D- and L-thyroxine derivatives, a resolution of 1.66 was obtained, which is sufficient for quantification. researchgate.net The efficiency of the separation is also demonstrated by the ability to resolve numerous D- and L-amino acid derivatives, with the D-amino acid derivatives typically eluting before the L-amino acid derivatives when using this compound. researchgate.net The elution order can be reversed by using the (S)-(+)-enantiomer of the derivatizing reagent, which allows for the earlier elution of a low-quantity enantiomer, thereby improving quantification precision. tcichemicals.comtcichemicals.com

Table 2: Chromatographic Resolution for this compound Derivatives

| Analyte | Resolution (Rs) | Reference |

|---|---|---|

| Diphenyl(pyrrolidin-2-yl)methanol (D2PM) Enantiomers | 3.45 | niph.go.jp |

| D- and L-Thyroxine | 1.66 | researchgate.net |

| DL-Amino Acids in Natto | 1.65–3.50 | researchgate.net |

| DL-Amino Acids in Saliva | 1.78–16.38 | researchgate.net |

Optimization of Mobile Phase Systems (e.g., Water-Methanol, Water-Acetonitrile Isocratic Elution)

Fluorescence Detection Principles and Optimization for this compound Derivatives

The benzofurazan (B1196253) (2,1,3-benzoxadiazole) moiety within the this compound structure imparts strong fluorescence to its derivatives. tcichemicals.comnih.gov This property is exploited for highly sensitive detection following chromatographic separation.

The fluorescent derivatives of this compound exhibit characteristic excitation and emission spectra. Optimal detection is typically achieved with an excitation wavelength (λex) of approximately 460 nm and an emission wavelength (λem) of around 550 nm. tcichemicals.comtcichemicals.comresearchgate.net Some studies have reported slightly different optimal wavelengths, such as an excitation of 440 nm and emission of 565 nm for the derivatives of L-tryptophan (B1681604) and L-kynurenine (B1674912). nih.gov Another source suggests excitation at 470 nm and emission at 580 nm. These longer wavelengths for both excitation and fluorescence are advantageous as they reduce interference from background contaminants, which often fluoresce at shorter wavelengths.

Table 3: Fluorescence Detection Wavelengths for this compound Derivatives

| Analyte/Study | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| General Amines/Thiols | 460 | 550 | tcichemicals.comtcichemicals.com |

| L-Tryptophan and L-Kynurenine | 440 | 565 | nih.gov |

| General | 470 | 580 | |

| Peptides (Thiohydantoins) | ~460 | ~550 | researchgate.net |

The use of this compound as a fluorescent tag significantly enhances the sensitivity of detection, making it suitable for trace analysis of chiral compounds. nih.gov The strong fluorescence of the derivatives allows for the detection of analytes at very low concentrations. For example, the detection limit for thiopronine derivatized with this compound was reported to be 0.5 pmol (at a signal-to-noise ratio of 2). tcichemicals.comtcichemicals.com In another study involving the analysis of diphenyl(pyrrolidin-2-yl)methanol (D2PM) in hair samples, the detection limits for the (R)- and (S)-enantiomers were 0.12 and 0.21 ng/mg of hair, respectively (at a signal-to-noise ratio of 3). nih.govniph.go.jp Furthermore, a cationic derivatization reagent, DBD-Py-NCS, has been shown to increase the sensitivity of electrospray ionization-mass spectrometry (ESI-MS/MS) detection. researchgate.net

Excitation and Emission Wavelength Profiles

Interfacing with Mass Spectrometry (MS) for Definitive Identification and Quantification

The coupling of liquid chromatography (LC) with mass spectrometry (MS) provides a powerful tool for the definitive identification and quantification of chiral compounds derivatized with (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole, henceforth referred to as this compound. The high sensitivity and selectivity of MS detection are particularly advantageous for analyzing complex biological and forensic samples where target analytes may be present at trace levels.

Electrospray Ionization (ESI) Interface Considerations

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of thermally labile and polar molecules, such as the derivatives of this compound. The benzofurazan moiety within the derivatizing agent enhances the ionization efficiency, leading to a strong response in the mass spectrometer.

Optimization of the ESI interface parameters is crucial for achieving maximal sensitivity. In the analysis of thyroxine enantiomers derivatized with this compound, the most sensitive response was obtained in the negative ion mode. Key optimized parameters included the ESI capillary temperature, source voltage, and sheath gas flow rate. For instance, a capillary temperature of 350 °C, a source voltage of 4.5 kV, and a nitrogen sheath gas flow rate of 0.5 L/min were found to be optimal for generating a predominant deprotonated molecule [M-H]⁻. The mobile phase composition, typically a mixture of acetonitrile and water with an acidic modifier like formic acid, also plays a significant role in the ionization process. The presence of formic acid facilitates the protonation or deprotonation of the analyte, which is essential for ESI.

Time-of-Flight (TOF) Mass Spectrometry for High-Resolution Analysis

Time-of-Flight (TOF) mass spectrometry is increasingly utilized for the analysis of this compound derivatives due to its ability to provide high-resolution mass data. This high mass accuracy allows for the confident determination of the elemental composition of the detected ions, which is invaluable for the identification of unknown metabolites or for confirming the identity of target analytes in complex matrices.

In a study determining L-tryptophan and L-kynurenine in human serum, a TOF-MS instrument was employed for detection after derivatization with this compound. The high-pressure linear gradient elution was coupled with the TOF-MS, which allowed for the clear detection of the derivatized analytes. The accurate mass measurement capabilities of TOF-MS help to distinguish the analyte peak from potential isobaric interferences, which are common in biological samples. For example, the detected ions for derivatized L-tryptophan and L-kynurenine were m/z 556.14 and 560.13, respectively, and the high resolution of the TOF analyzer ensured that these were accurately assigned.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound derivatives. By selecting the precursor ion of the derivatized analyte and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that can confirm the identity of the molecule.

The fragmentation patterns of this compound derivatives are often specific and can provide structural information about the original analyte. For example, in the analysis of thyroxine derivatives, a characteristic fragmentation of the deprotonated molecule [M-H]⁻ at m/z 1129 was observed, yielding a fragment ion at m/z 776. This fragmentation corresponds to a specific loss from the derivatized thyroxine molecule, providing a high degree of confidence in its identification. Similarly, in the analysis of chiral metabolites, MS/MS fragmentation patterns are used to differentiate between compounds. The collision-induced dissociation of these derivatives often reveals specific fragment ions that contain the structure of the original amino acid or other amine-containing metabolite, enhancing the specificity of the analysis.

Sample Preparation and Matrix Effects in Derivatization-Based Chiral Analysis

The accuracy and reliability of chiral analysis using this compound derivatization are highly dependent on the sample preparation methodology. Effective sample preparation is essential for extracting the analytes of interest from the sample matrix, minimizing interferences, and enhancing the recovery of the target compounds.

Extraction Protocols for Complex Biological and Forensic Matrices

The choice of extraction protocol is dictated by the nature of the sample matrix. For biological fluids such as serum and plasma, protein precipitation is a common first step to remove high-molecular-weight interferences.

A typical protocol for the analysis of L-tryptophan and L-kynurenine in human serum involves the following steps:

Protein Precipitation: Acetonitrile is added to the serum sample to precipitate proteins.

Centrifugation: The sample is centrifuged to separate the precipitated proteins from the supernatant containing the analytes.

Derivatization: An aliquot of the supernatant is taken and derivatized with this compound in the presence of a catalyst such as 4-N,N-dimethylaminopyridine (DMAP). The reaction is typically carried out at an elevated temperature to ensure completion.

Dilution and Injection: The reaction mixture is then diluted with a suitable solvent before injection into the LC-MS system.

For forensic matrices such as hair, the extraction process is more rigorous due to the solid nature of the sample. A method for the analysis of phenethylamine-type drugs in hair involves mechanical pulverization of the hair sample, followed by extraction with an organic solvent like methanol under ultrasonication. The extract is then evaporated, and the residue is derivatized with this compound.

Minimizing Interference and Enhancing Analyte Recovery

Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS based analysis. Strategies to minimize matrix effects and enhance analyte recovery are crucial for accurate quantification.

Strategies to Minimize Matrix Effects:

Effective Sample Cleanup: The use of solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation. nih.gov Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, has been shown to be particularly effective at removing a wide range of matrix components from biological samples. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analytes from interfering matrix components is a key strategy. This can be achieved by adjusting the mobile phase composition, gradient profile, and the type of stationary phase.

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization. However, this approach may compromise the sensitivity of the assay if the analyte concentration is already low.

Strategies to Enhance Analyte Recovery:

Optimization of Extraction Solvent: The choice of extraction solvent should be optimized to ensure efficient extraction of the target analytes from the matrix.

Internal Standards: The use of a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during extraction, derivatization, and ionization can compensate for analyte loss and matrix effects.

Method Validation: A thorough validation of the analytical method, including the assessment of recovery and matrix effects, is essential to ensure the reliability of the results. chromatographyonline.com This involves comparing the response of the analyte in a standard solution to its response in a spiked matrix sample. chromatographyonline.com

By carefully considering these aspects of interfacing with mass spectrometry and sample preparation, the use of this compound as a chiral derivatizing agent can provide a robust and reliable method for the analysis of chiral compounds in a variety of complex matrices.

Applications of R Dbd Py Ncs in Quantitative and Qualitative Chiral Analysis

Forensic and Toxicological Analysis of Abused Substances

The ability to distinguish between enantiomers is critical in forensic and toxicological contexts, as different enantiomers of a psychoactive substance can exhibit varied potencies and pharmacological effects. science.gov (R)-(-)-DBD-Py-NCS has proven to be a valuable tool for the chiral analysis of abused drugs, particularly those of the phenethylamine (B48288) class. sigmaaldrich.comscience.gov

A rapid and effective method for the enantiomeric separation of phenethylamine-type drugs has been developed using this compound as a chiral derivatization reagent. science.govscience.gov In a key study, various phenethylamines were successfully derivatized and their enantiomers separated using ultra-high-performance liquid chromatography (UHPLC) with both fluorescence and mass spectrometric detection. niph.go.jpresearchgate.net

The derivatization involves the reaction of the amine function of the drug with the isothiocyanate group of this compound. The resulting diastereomers are then resolved on a standard octadecylsilica (ODS) column. science.gov This approach has been successfully applied to several controlled substances, including:

1-(3,4-methylenedioxyphenyl)butan-2-amine (BDB)

1-(2-methoxy-4,5-methylenedioxyphenyl)propan-2-amine (MMDA-2)

Diphenyl(pyrrolidin-2-yl)methanol (B8817829) (D2PM)

The method provides excellent resolution for the enantiomers of these compounds, allowing for accurate profiling. science.govniph.go.jp The table below summarizes the chromatographic details for the separation of these specific drug derivatives.

| Analyte | Mobile Phase | Retention Time (min) | Resolution (Rs) |

| BDB | Water-Methanol | 47.2 / 48.0 | 1.80 |

| MMDA-2 | Water-Methanol | 21.3 / 21.7 | 1.62 |

| D2PM | Water-Methanol | 31.0 / 31.7 | 1.51 |

| Data sourced from a study on rapid enantiomeric separation of phenethylamines. niph.go.jp |

The aforementioned UHPLC method was applied to analyze illicit products distributed in the Japanese market. science.govniph.go.jp This application is crucial for law enforcement and forensic laboratories to characterize seized substances fully. The analysis revealed that both BDB and MMDA-2 were present as racemic mixtures (containing equal amounts of both enantiomers) in the tested illicit products. science.govniph.go.jp This information can be vital for understanding the synthesis routes and chemical profiles of drugs circulating in the illicit market.

The derivatization method using this compound is characterized by its speed and efficiency. The derivatization reaction can be completed quickly, and the subsequent UHPLC analysis provides rapid separation of enantiomers. science.govniph.go.jp These features, combined with the use of standard chromatographic equipment (reversed-phase columns), make the method highly suitable for integration into the routine workflow of forensic laboratories for the analysis of drug evidence. researchgate.netresearchgate.net

Determination of Enantiomeric Ratio in Illicit Drug Seizures

Biomedical and Pharmacological Studies

Beyond forensics, the chiral separation capabilities afforded by this compound are highly applicable in biomedical and pharmacological research, where understanding the stereospecific behavior of drugs and endogenous molecules is essential.

This compound has been successfully employed to analyze chiral compounds in various biological matrices, demonstrating high sensitivity and specificity.

Hair Analysis: In a study involving rats continuously dosed with D2PM, the enantiomers of the drug were separated and quantified from hair specimens. science.govniph.go.jp Using UHPLC with fluorescence detection, the method was sensitive enough to detect minute quantities of the (R)- and (S)-enantiomers, with detection limits of 0.12 ng/mg and 0.21 ng/mg of hair, respectively. science.govniph.go.jp

Serum Analysis: The reagent has been used for the determination of L-tryptophan (B1681604) and its metabolite L-kynurenine (B1674912) in human serum. nih.gov After derivatization, the analytes were quantified using LC-MS, providing a reliable method for monitoring metabolic pathways relevant to various diseases. nih.gov

Urine Analysis: The application of this compound extends to the analysis of DL-amino acids in human urine. The resulting derivatives of various amino acids were effectively separated on an ODS column, showing the reagent's versatility for analyzing endogenous chiral molecules in biofluids. science.gov

Metabolic processes in the body are often stereoselective, meaning that one enantiomer of a compound may be metabolized, distributed, or excreted differently than the other. Analyzing the enantiomeric composition of drugs or their metabolites in biological samples is key to studying this phenomenon.

The analysis of D2PM in rat hair provides a clear example of investigating metabolic stereoselectivity. science.gov After administration of a racemic mixture of D2PM, the concentrations of both the (R)- and (S)-enantiomers were measured in the hair. The ability to accurately quantify each enantiomer allows researchers to determine if one form accumulates preferentially, providing insights into stereoselective metabolism and disposition over time. science.gov Similarly, determining the concentrations of D- and L-amino acids in serum or urine can shed light on physiological and pathological processes, as the presence and ratio of these enantiomers can be indicative of specific metabolic activities or diseases. mdpi.comnih.gov

Analysis of Chiral Analytes in Biological Specimens

Quality Control and Purity Assessment in Chiral Synthesis

In the realm of chiral synthesis, particularly within the pharmaceutical and fine chemical industries, the verification of enantiomeric purity is a non-negotiable aspect of quality control. The synthesis of a single-enantiomer product requires rigorous analytical methods to confirm its chiral integrity and to detect and quantify any trace amounts of the undesired enantiomer. (R)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole, or this compound, serves as a powerful analytical tool in this context. It functions as a chiral derivatizing agent (CDA) specifically designed for the highly sensitive and accurate assessment of enantiomeric purity for compounds containing primary and secondary amine or thiol functional groups. tcichemicals.comtcichemicals.comtcichemicals.com

The fundamental principle behind its use in quality control is the conversion of a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers. This compound, being an enantiomerically pure reagent, reacts with the chiral analyte (e.g., a chiral amine) to form two distinct diastereomeric thiourea (B124793) derivatives. tcichemicals.comkm3.com.tw These diastereomers possess different physical and chemical properties, which allows them to be separated using standard achiral chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (HPLC). tcichemicals.comtcichemicals.com

A key feature of this compound is the benzofurazan (B1196253) (2,1,3-benzoxadiazole) group in its structure, which acts as a fluorophore. scispace.com This allows the resulting diastereomeric derivatives to be detected with high sensitivity using a fluorescence detector, typically at excitation and emission wavelengths of approximately 460 nm and 550 nm, respectively. tcichemicals.comtcichemicals.com This high sensitivity is paramount in quality control, as it enables the detection of even minute quantities of an enantiomeric impurity, a critical requirement for ensuring the purity of the final product. The detection limit for thiopronine derivatives, for instance, has been reported to be as low as 0.5 picomoles. tcichemicals.comtcichemicals.com

The ratio of the integrated peak areas of the two separated diastereomers in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the original sample. This allows for the precise and reliable calculation of the enantiomeric excess (e.e.) or optical purity of the synthesized compound.

A significant advantage for robust quality control is the commercial availability of both the (R)- and (S)-isomers of DBD-Py-NCS. tcichemicals.comtcichemicals.comtcichemicals.com This provides a crucial element of flexibility in method development. If the peak corresponding to the minor enantiomeric impurity is poorly resolved or elutes late in the chromatogram when using the (R)-reagent, the analyst can switch to the (S)-reagent. This reverses the elution order of the diastereomers, potentially moving the impurity peak to an earlier, clearer region of the chromatogram. tcichemicals.comtcichemicals.comtcichemicals.com This capability ensures that the trace enantiomer can be quantified with high precision, free from interferences. tcichemicals.comtcichemicals.com

Research Findings in Pharmaceutical Quality Control

A practical application of this compound in pharmaceutical quality control is demonstrated in the analysis of thyroxine (T4) formulations. Levothyroxine (L-T4) is the therapeutically active enantiomer, and the presence of its counterpart, D-T4, is considered an impurity. A validated HPLC-mass spectrometry (MS) method was developed for the enantiodiscrimination of thyroxine, utilizing pre-column derivatization with this compound. researchgate.netresearchgate.net This method was successfully applied to assess the enantiomeric purity of six different commercial levothyroxine sodium tablet formulations. researchgate.net The analysis revealed the presence of the D-T4 enantiomeric impurity in quantities ranging from 0.11% to 0.29%, showcasing the reagent's effectiveness in quantifying chiral impurities in final pharmaceutical products. researchgate.net The method was validated and showed excellent linearity, demonstrating its suitability for routine quality control assays. researchgate.netresearchgate.net

Another study developed a rapid method for the enantiomeric separation of phenethylamine-type compounds using this compound and ultra-high-performance liquid chromatography (UHPLC). science.govniph.go.jp This method was applied to analyze illicit drug products, where determining the specific enantiomers present can be crucial. The study successfully identified that compounds like 1-(3,4-methylenedioxyphenyl)butan-2-amine (BDB) and 1-(2-methoxy-4,5-methylenedioxyphenyl)propan-2-amine (MMDA-2) were present as racemic mixtures in the seized products. science.govniph.go.jp

The table below summarizes the findings from the pharmaceutical purity assessment of levothyroxine.

| Analyte | Impurity | Reagent | Method | Purity Result | Citation |

| Levothyroxine (L-T4) | Dextrothyroxine (D-T4) | This compound | Pre-column derivatization followed by HPLC-MS | D-T4 impurity detected in the range of 0.11–0.29% | researchgate.net |

Comparative Analytical Performance and Methodological Advantages

Comparative Evaluation with Chiral Stationary Phase (CSP) Chromatography

The indirect approach to chiral separation, which involves pre-column derivatization with a reagent like (R)-(-)-DBD-Py-NCS followed by analysis on a standard achiral column, presents a compelling alternative to the direct separation of enantiomers on a Chiral Stationary Phase (CSP).

Methods employing this compound offer considerable operational and economic benefits compared to CSP chromatography. A primary advantage is the circumvention of expensive CSP columns. niph.go.jp The derivatization allows for the separation of the resulting diastereomers on widely available and less costly conventional reversed-phase columns, such as octadecylsilica (ODS). niph.go.jpnih.govresearchgate.net This significantly reduces the day-to-day operational costs of analysis.

Furthermore, the derivatization method often leads to more robust and reproducible separations. CSPs can be sensitive to mobile phase composition, temperature, and sample matrix effects, which can alter their chiral recognition capabilities. In contrast, the diastereomers formed with this compound are stable, covalently bonded molecules that are separated based on their distinct physicochemical properties on a standard stationary phase, a process which is generally more rugged. researchgate.net

The use of this compound is also compatible with modern, high-efficiency chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC). nih.govniph.go.jp This allows for rapid enantiomeric separations, often significantly faster than those achievable with conventional HPLC and some CSP-based methods. niph.go.jp Another key advantage is the ability to control the elution order of the enantiomers. Since both (R)- and (S)-isomers of DBD-Py-NCS are available, the analyst can choose the derivatizing agent that ensures the enantiomer present in trace amounts elutes first, thereby avoiding potential interference from the major enantiomer's peak tail and improving the accuracy of quantification. tcichemicals.comtcichemicals.com

| Robustness | Generally high, based on stable diastereomer separation on rugged phases. researchgate.net | Can be sensitive to mobile phase, temperature, and matrix effects. |

This compound demonstrates remarkable versatility, reacting readily with a wide array of primary and secondary amines to form stable thiourea (B124793) derivatives. mdpi.comscience.gov This broad applicability makes it a valuable tool for the chiral analysis of various compound classes.

Research has demonstrated its successful application for the enantiomeric separation of:

Amino Acids: It is effective for the total resolution of racemic mixtures of amino acids, and has been used to identify the presence of D-amino acids in samples like human urine and foodstuffs. science.govscite.ai

Phenethylamines: A rapid UHPLC-based method was developed for the enantiomeric separation and simultaneous determination of 12 phenethylamine-type abused drugs. nih.govniph.go.jp

β-Blockers: The reagent has been successfully used to derivatize and separate the enantiomers of β-blockers, which are secondary amines. science.gov

Other Chiral Amines and Thiols: The reagent is generally described as an effective labeling agent for chiral amines and thiols, with applications demonstrated for compounds like diphenyl(pyrrolidin-2-yl)methanol (B8817829) (D2PM) and thyroxine. niph.go.jpresearchgate.net

The isothiocyanate functional group on this compound reacts efficiently with the nucleophilic amine group of the analyte, making it a reliable choice for diverse molecular structures containing this functional group. tcichemicals.comtcichemicals.com

Operational Benefits and Cost-Effectiveness

Comparison with Alternative Chiral Derivatization Reagents

The performance of this compound is best understood when compared to other commonly used chiral derivatization reagents.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are well-established chiral derivatization reagents. While effective, methods based on this compound offer specific advantages.

Marfey's reagent and AITC derivatives are typically detected by UV absorbance. niph.go.jp this compound, however, contains a benzofurazan (B1196253) structure, which renders the derivatives highly fluorescent (excitation ~460 nm, emission ~550 nm). tcichemicals.comscience.gov This provides a significant enhancement in detection sensitivity, allowing for the analysis of trace-level enantiomers that may be undetectable by UV. niph.go.jp In one study analyzing the illicit drug D2PM, this compound provided superior resolution compared to GITC. niph.go.jp

When compared to other fluorescent chiral tags, this compound consistently demonstrates excellent performance. In a study on the enantiomeric separation of diphenyl(pyrrolidin-2-yl)methanol (D2PM), this compound was compared with two other chiral derivatization reagents, (R)-(+)-NBD-Pro-COCl and GITC. The results showed that this compound provided the best resolution between the enantiomers.

Comparative Resolution of D2PM Enantiomers

| Chiral Derivatization Reagent | Separation Factor (α) | Resolution Factor (Rs) |

|---|---|---|

| This compound | 1.30 | 3.45 |

| (R)-(+)-NBD-Pro-COCl | 1.15 | 1.83 |

| GITC | 1.11 | 2.19 |

Data sourced from a study on phenethylamine (B48288) separation. niph.go.jp

The superior resolution factor (Rs) of 3.45 indicates a more complete separation between the two diastereomeric peaks, which is critical for accurate quantification. The benzoxadiazole fluorophore in DBD-Py-NCS is known for its high quantum yield and favorable spectroscopic properties, contributing to its high sensitivity in analytical applications. mdpi.com

Assessment of Marfey's Reagent and AITC

Validation Parameters of this compound Based Methods

Analytical methods developed using this compound have been rigorously validated across various applications, demonstrating their reliability, precision, and sensitivity. The validation parameters consistently meet the stringent requirements for quantitative analysis in diverse matrices.

For instance, a method for determining thyroxine enantiomers was validated showing excellent linearity over a concentration range of 0.5–100 µg/mL with a coefficient of determination (R²) greater than 0.9997. researchgate.net The detection limits were found to be 28 ng/mL for D-thyroxine and 40 ng/mL for L-thyroxine, with relative standard deviations (RSD) for precision being less than 3.6%. researchgate.net

Another study on the analysis of L-tryptophan (B1681604) and L-kynurenine (B1674912) in human serum after derivatization with this compound also reported excellent linearity (r² > 0.9978). nih.gov The precision of this method was confirmed with RSD values ranging from 0.24% to 2.05% for L-tryptophan and 1.91% to 4.44% for L-kynurenine. nih.gov

Furthermore, a UHPLC-fluorescence detection method for the enantiomers of D2PM in rat hair was validated with detection limits of 0.12 ng/mg of hair for (R)-D2PM and 0.21 ng/mg of hair for (S)-D2PM, showcasing the method's high sensitivity for biological samples. nih.gov

Summary of Validation Parameters from Selected Studies

| Analyte(s) | Matrix | Linearity (r² or R²) | Limit of Detection (LOD) | Precision (%RSD) |

|---|---|---|---|---|

| D/L-Thyroxine | Pharmaceutical Formulation | > 0.9997 researchgate.net | D-T4: 28 ng/mL; L-T4: 40 ng/mL researchgate.net | < 3.6% researchgate.net |

| L-Tryptophan | Human Serum | 0.9985 nih.gov | ~150 nM nih.gov | 0.24% - 2.05% nih.gov |

| L-Kynurenine | Human Serum | 0.9978 nih.gov | ~150 nM nih.gov | 1.91% - 4.44% nih.gov |

These validation data underscore the robustness and reliability of analytical methods based on derivatization with this compound, confirming its suitability for sensitive and accurate enantiomeric quantification in complex matrices.

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| (R)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole (this compound) | 139031734 |

| Marfey's Reagent (FDAA) | 441369 |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | 448374 |

| Octadecylsilane (ODS) | 24853249 |

| Diphenyl(pyrrolidin-2-yl)methanol (D2PM) | 441363 |

| Thyroxine | 5819 |

| Tryptophan | 6305 |

| Kynurenine (B1673888) | 3849 |

Linearity, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Method validation is a critical process that establishes the reliability of an analytical procedure. For methods utilizing this compound, validation studies have consistently reported excellent performance characteristics.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods using this compound, excellent linearity is a common finding. For instance, in the LC-MS determination of L-tryptophan and L-kynurenine in human serum, the calibration curves were linear, with coefficients of determination (r²) of 0.9985 and 0.9978, respectively. nih.gov An even higher degree of linearity was reported for the analysis of D- and L-thyroxine enantiomers, where the calibration curves showed an r² value greater than 0.9997 over a concentration range of 0.5–100 µg/mL. researchgate.net

Precision: Precision is the measure of the agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD). The derivatization with this compound allows for high-precision measurements. For L-tryptophan and L-kynurenine, the RSD values were in the range of 0.24%–2.05% and 1.91%–4.44%, respectively. nih.gov In the analysis of thyroxine enantiomers, the RSD was less than 3.6% at a concentration of 1.3 µg/mL for both enantiomers. researchgate.net

Accuracy: Accuracy refers to the closeness of a measured value to a standard or known value. It is often assessed through recovery studies. A study on a pharmaceutical formulation of levothyroxine sodium demonstrated high accuracy, with a recovery of 99.1% for the L-thyroxine enantiomer. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of methods involving this compound is another significant advantage. The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. In the analysis of phenethylamine-type drugs, a UHPLC-fluorescence detection method was used to analyze diphenyl(pyrrolidin-2-yl)methanol (D2PM) in hair samples. The detection limits for the (R)- and (S)-enantiomers of D2PM were found to be 0.12 and 0.21 ng/mg of hair, respectively, based on a signal-to-noise ratio of 3. nih.gov For thyroxine enantiomers analyzed by LC-MS, the detection limits (S/N=3) were 28 ng/mL for D-thyroxine and 40 ng/mL for L-thyroxine. researchgate.net

The following table summarizes the analytical performance data from various studies using this compound for derivatization.

| Analyte | Matrix | Method | Linearity (r²) | Precision (RSD%) | LOD | Reference |

|---|---|---|---|---|---|---|

| L-Tryptophan | Human Serum | LC-MS | 0.9985 | 0.24 - 2.05% | Not Reported | nih.gov |

| L-Kynurenine | Human Serum | LC-MS | 0.9978 | 1.91 - 4.44% | Not Reported | nih.gov |

| D/L-Thyroxine | Pharmaceuticals | LC-ESI-MS | >0.9997 | <3.6% | D-T4: 28 ng/mL; L-T4: 40 ng/mL | researchgate.netresearchgate.net |

| (R/S)-Diphenyl(pyrrolidin-2-yl)methanol (D2PM) | Rat Hair | UHPLC-FL | Not Reported | Not Reported | (R)-D2PM: 0.12 ng/mg; (S)-D2PM: 0.21 ng/mg | nih.gov |

Robustness and Transferability of Developed Methods

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. While detailed robustness studies, such as those involving the Youden test or Plackett-Burman designs, are not extensively detailed in the reviewed literature for methods using this compound, the successful application of these methods to complex matrices implies a high degree of robustness. researchgate.net For example, methods have been successfully applied to the analysis of illicit drugs, human serum, and pharmaceutical tablets. nih.govresearchgate.netnih.gov The stability of the derivative formed with this compound has been noted as sufficient for routine analysis, which is a key component of a robust method. nih.gov The development of a rapid UHPLC method for phenethylamines further suggests that the derivatization and subsequent separation are reliable under high-throughput conditions. nih.govniph.go.jp

Transferability: Method transferability refers to the ability of a method to be successfully transferred from one laboratory to another or from one instrument to another without compromising its validated state. There is no specific information in the surveyed literature that explicitly details inter-laboratory validation or formal method transfer studies for analytical procedures using this compound. However, the commercial availability of the reagent and the use of standard analytical instrumentation (e.g., reversed-phase HPLC and UHPLC systems) suggest that the methods should, in principle, be transferable. tcichemicals.com The clear and detailed descriptions of the derivatization procedures and chromatographic conditions provided in published research facilitate the adoption and implementation of these methods by other laboratories. nih.govresearchgate.netnih.gov The development of methods for a wide range of analytes, from amino acids to abused drugs, further underscores the broad applicability and potential for widespread use of this derivatization strategy. nih.govniph.go.jp

Future Perspectives and Research Trajectories for R Dbd Py Ncs Applications

Expansion to Novel Chiral Drug Classes and Metabolites

The primary application of (R)-(-)-DBD-Py-NCS has been in the analysis of amino acids and phenethylamine-type compounds. science.govnih.gov Research has demonstrated its effectiveness for determining the enantiomeric purity of pharmaceuticals like thyroxine and for detecting illicit drugs in forensic samples. niph.go.jpresearchgate.netresearchgate.net The future trajectory points towards a significant expansion of its use to a broader array of chiral drugs and their metabolites, driven by the increasing recognition of stereochemistry's role in pharmacology and metabolomics. nih.govnih.gov

The isothiocyanate group of this compound reacts readily with primary and secondary amines. Many classes of drugs and their metabolites possess these functional groups, representing a vast, underexplored landscape for this reagent. Future research could systematically investigate its application to:

Beta-blockers: Many drugs in this class (e.g., propranolol, atenolol) are chiral and contain secondary amine groups, making them ideal candidates for derivatization.

Antidepressants: Certain selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants possess chiral centers and amine functionalities suitable for derivatization.

Chiral Metabolites as Biomarkers: The role of endogenous chiral metabolites, such as D-amino acids, in disease pathogenesis is a burgeoning field of research. mdpi.comnih.gov The high sensitivity of this compound makes it an excellent candidate for developing ultra-sensitive assays to quantify trace levels of these biomarkers (e.g., D-Serine, D-Aspartate) in complex biological matrices like cerebrospinal fluid or plasma, which could lead to new diagnostic tools for neurological disorders or cancer. nih.govnih.gov

A study on l-tryptophan (B1681604) and its metabolite l-kynurenine (B1674912) in human serum showcased the reagent's capability in clinical research, providing a foundation for these expanded applications. nih.gov The derivatization allows for clear detection and quantification using LC-MS, which is crucial for understanding metabolic pathways. nih.gov

| Potential Target Class | Example Compounds | Rationale for Application |

| Beta-Blockers | Propranolol, Atenolol, Metoprolol | Presence of a secondary amine group; significant enantioselective pharmacology. |

| Antidepressants | Fluoxetine, Sertraline, Citalopram | Contain chiral centers and amine groups; stereochemistry affects efficacy and side effects. |

| Antihistamines | Cetirizine, Levocetirizine | Carboxylic acid group can be derivatized after conversion to an amine or use of alternative coupling. |

| Opioid Analgesics | Methadone, Tramadol | Contain chiral centers and amine groups; enantiomers have different analgesic and side-effect profiles. |

| Endogenous Metabolites | D-Serine, D-Aspartate, Hydroxy acids | Growing interest as biomarkers for various diseases; require highly sensitive detection methods. mdpi.comnih.gov |

Integration with Microfluidics and Miniaturized Analytical Devices

The trend in modern analytical chemistry is toward miniaturization, automation, and high-throughput analysis. rsc.org Integrating the derivatization chemistry of this compound with microfluidic systems, or "lab-on-a-chip" devices, represents a significant leap forward. acs.org While direct integration has not been extensively reported, the principles of microreactor technology are well-suited for this application.

Future research in this area would involve designing microfluidic chips that incorporate zones for:

Sample Introduction: Precisely injecting minute volumes (nanoliters to microliters) of the sample.

Reagent Mixing: Combining the sample with a solution of this compound and a catalyst (e.g., triethylamine) in a highly controlled manner.

Reaction: Passing the mixture through a heated channel for a defined period to ensure complete derivatization.

Online Analysis: Directly coupling the chip's output to a nano-LC system or an electrospray ionization source for mass spectrometry.

The advantages of such an integrated system are numerous:

Reduced Consumption: Drastic reduction in the consumption of the sample and the expensive chiral reagent.

Faster Analysis: Reaction times can be shortened due to enhanced heat and mass transfer in microchannels.

High Throughput: The potential for parallel processing allows for the rapid screening of numerous samples, which is invaluable in drug discovery and clinical diagnostics. rsc.org

Automation: Fully automated systems reduce human error and improve reproducibility. chromatographyonline.com

The development of such miniaturized devices could revolutionize chiral analysis, making it more accessible, cost-effective, and rapid. researchgate.net

Development of Next-Generation this compound Derivatives with Enhanced Specificity or Sensitivity

While this compound is a highly effective reagent, there is always room for improvement through rational molecular design. Future research will likely focus on creating next-generation derivatives with tailored properties. mdpi.com Drawing inspiration from the development of other analytical probes, several strategies could be employed. acs.org

Strategies for Derivative Development:

Tuning Spectroscopic Properties: The benzoxadiazole (furazan) core is a fluorophore. Its properties can be modified by altering its electronic structure. Substituting the N,N-dimethylaminosulfonyl group with other electron-donating or-withdrawing groups could shift the fluorescence emission to longer wavelengths (to reduce background interference from biological samples) or increase the fluorescence quantum yield for even greater sensitivity.

Enhancing Mass Spectrometric Detection: For LC-MS applications, derivatives that ionize more efficiently are desirable. researchgate.net A next-generation reagent could incorporate a permanently charged group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. mdpi.com This "charge-tagging" strategy ensures the derivative is always charged, leading to a dramatic increase in ESI-MS sensitivity, independent of the mobile phase pH.

Improving Diastereomer Resolution: The stereochemical environment of the pyrrolidine (B122466) ring is key to the separation of the resulting diastereomers. Synthesizing derivatives with bulkier or more rigid substituents on the chiral pyrrolidine ring could enhance the spatial differences between the diastereomers, leading to larger separation factors (α) and better resolution (Rs) in chromatography.

Expanding Reactivity: While the isothiocyanate group is effective for amines, new derivatives could incorporate different reactive moieties to target other functional groups (e.g., hydroxyls, thiols, carbonyls) with high stereoselectivity, broadening the applicability of the core scaffold.

| Modification Strategy | Target Property | Potential Benefit |

| Alter Fluorophore Core | Fluorescence | Shift emission to red/NIR region; increase quantum yield. |

| Incorporate Permanent Charge | MS Signal | Greatly enhanced sensitivity in ESI-MS; simplified method development. mdpi.com |

| Modify Chiral Center | Chromatographic Separation | Increased resolution (Rs) between diastereomers. |

| Change Reactive Group | Analyte Specificity | Ability to target other functional groups like alcohols or thiols. |

Exploration of Mechanistic Insights through Advanced Computational and Spectroscopic Techniques

A deeper understanding of the derivatization reaction and the subsequent chromatographic separation can guide the development of improved methods and next-generation reagents. The application of advanced computational and spectroscopic techniques offers a path to these insights.

Computational Modeling: Quantum mechanical methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms. rsc.orgresearchgate.net Future research could employ a computational cluster model to investigate the reaction between this compound and an amine analyte. Such studies could:

Map the reaction energy profile to identify the transition state structure.

Explain the reaction kinetics and why certain conditions (e.g., temperature, catalyst) are optimal.

Model the 3D structures of the resulting diastereomers and their interaction with a simulated C18 stationary phase. This could provide a rational basis for the observed elution order and help in designing new reagents with improved separation characteristics.

Advanced Spectroscopy: Sophisticated spectroscopic methods can probe the structure and dynamics of the derivatized molecules.

2D NMR Spectroscopy: Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used on the purified diastereomers to determine their precise 3D conformation in solution, providing experimental validation for computational models.

Chiral Solvating Agents in NMR: Using chiral solvating agents can help to understand the non-covalent interactions that lead to enantiodiscrimination, which is the basis of the chromatographic separation. acs.org

Time-Resolved Fluorescence Spectroscopy: This technique could be used to study the excited-state lifetime and dynamics of the fluorophore, providing information that could guide the design of derivatives with enhanced brightness or sensitivity to their environment.

By combining these advanced computational and spectroscopic approaches, researchers can move beyond empirical observation to a rational, mechanism-based optimization of methods and molecules related to this compound.

Q & A

Q. How do I validate the analytical sensitivity of this compound detection methods in complex biological matrices?

- Methodological Answer : Perform spike-and-recovery experiments in serum or tissue lysates. Calculate limits of detection (LOD) and quantification (LOQ) using linear regression. Compare with orthogonal methods (e.g., ELISA, Western blot) to confirm specificity .

Key Considerations for Rigorous Research

- Data Contradictions : Address discrepancies through triangulation (multiple methods, datasets) and peer review .

- Ethical Compliance : Align with institutional IRB/IBC protocols for hazardous chemicals and biological materials .

- Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument settings) in public repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.